3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a synthetic organic compound belonging to the class of dihydropyridines. [] It acts as a potent antagonist of neuropeptide Y (NPY), a neurotransmitter involved in various physiological processes, including appetite regulation and energy balance. [] This compound has primarily been investigated in scientific research for its potential as a therapeutic target for obesity and eating disorders. []
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a compound that belongs to the class of ureas, which are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two amine groups (NH2). This specific compound features a tetrahydroisoquinoline moiety, which is notable for its presence in various biologically active molecules. The structure suggests potential pharmacological properties, making it of interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving starting materials like 4-methylphenyl isocyanate and 1,2,3,4-tetrahydroisoquinoline derivatives. The synthesis methods often involve multi-step processes that require careful control of reaction conditions to yield the desired product with high purity and yield.
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is classified as a diaryl urea derivative. Ureas are further classified based on their substituents and structural features. The presence of the tetrahydroisoquinoline structure categorizes this compound within a subgroup of urea derivatives that may exhibit significant biological activity.
The synthesis of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea typically involves several key steps:
Technical Details:
The molecular formula of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea can be expressed as C_{18}H_{22}N_{2}O.
The primary chemical reaction involving this compound is its formation via the coupling of an isocyanate with an amine derivative.
Technical Details:
The mechanism by which 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea exerts its biological effects may involve interaction with specific molecular targets in biological systems:
Research indicates that compounds with similar structures have shown potential in modulating pathways related to neuropharmacology and oncology.
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea has potential applications in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It may serve as:
The compound 3-(4-methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS No: 1157571-15-7) belongs to the aryl-tetrahydroisoquinoline urea subclass of bioactive small molecules [1]. Its IUPAC name systematically describes three critical structural elements:
This hybrid architecture merges features of two medicinally significant chemical families:
Table 1: Structural Analogues and Classification
Compound Name | Core Structural Features | CAS Number |
---|---|---|
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | Aryl urea + THIQ pharmacophore | 1157571-15-7 |
N-Methyl-N-(4-methylphenyl)urea | N-methylated aryl urea | 19873-46-2 |
1-(4-Methylphenyl)-3-(4-methylpyridin-2-yl)urea | Aryl urea + heteroaromatic system | 790709 |
N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) | Bis-aryl urea scaffold | 133336-92-2 |
The THIQ moiety impresses conformational rigidity that enhances target selectivity compared to flexible alkylamines, while the urea bridge enables bidirectional hydrogen bonding with biological targets—a feature critical for enzyme inhibition and receptor antagonism [2] . Electron-donating methyl groups on the aryl ring enhance hydrophobicity and membrane permeability, as evidenced by calculated logP values >4 for analogous compounds [6].
Tetrahydroisoquinoline derivatives have traversed a remarkable trajectory in drug discovery, evolving from plant-derived alkaloids to rationally designed synthetic therapeutics:
Natural Product Foundations (Pre-1980s): Early THIQ therapeutics like the muscle relaxant tubocurarine (from Chondrodendron tomentosum) and the antitussive noscapine (from opium poppy) demonstrated the scaffold’s pharmacological versatility. These compounds established THIQ as a privileged structure in central nervous system (CNS) and neuromuscular drug development [2] .
Synthetic Expansion (1980s–2000s): Medicinal chemists exploited THIQ’s synthetic tractability to develop:
Apomorphine (dopamine agonist for Parkinson’s)These agents validated THIQ modifications (e.g., N-alkylation, ring substitution) for optimizing pharmacokinetics and target engagement [5] .
Modern Targeted Therapeutics (2010–Present): The THIQ scaffold now features in:
The integration of urea functionalities into THIQ frameworks represents a strategic advancement to exploit hydrogen-bonding interactions with ATP-binding cassette (ABC) transporters like P-gp. Structure-activity relationship (SAR) studies confirm that:
Table 2: Milestones in THIQ-Based Drug Development
Era | Representative Agents | Therapeutic Application | Structural Innovation |
---|---|---|---|
Pre-1980 | Tubocurarine | Neuromuscular blockade | Natural quaternary THIQ alkaloid |
1980–2000 | Quinapril | Hypertension | THIQ-integrated peptidomimetic |
2000–2010 | Trabectedin | Sarcoma, ovarian cancer | Marine-derived THIQ-DNA binder |
2010–Present | Lurbinectedin | Small-cell lung cancer | Synthetic THIQ alkylator |
Emerging | THIQ-ureas (e.g., target compound) | Multidrug resistance reversal | Hybrid THIQ-urea P-gp inhibitors |
Synthetic methodologies have evolved to support this progression:
The target compound 3-(4-methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea epitomizes this medicinal chemistry evolution—merging a THIQ domain optimized for CNS penetration with a urea linker designed for precise biomolecular recognition [1] [10]. Current research explores its potential as a modulator of efflux transporters and DNA-binding agents, continuing the legacy of THIQ-based drug innovation.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7